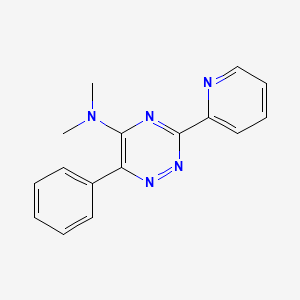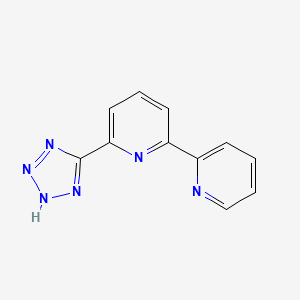![molecular formula C13H16N4O B3160558 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide CAS No. 866131-72-8](/img/structure/B3160558.png)
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide
説明
“N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C13H16N4O . It is a type of pyrazolopyridine, which is a group of compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-b]pyridines has been reported in the literature . The process typically involves the use of suitable arylhydrazines, which are converted first to aminopyrazoles, and then to 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-ones . This serves as the starting point for the synthesis of the target compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazolo[3,4-b]pyridine core with a cyclopropanecarboxamide group attached . The compound has a molecular weight of 244.292 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridines typically involve a series of steps including the conversion of arylhydrazines to aminopyrazoles, and then to 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-ones . The exact reactions for the synthesis of “this compound” would depend on the specific synthetic route chosen.作用機序
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide inhibits the activity of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell signaling. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. This mechanism of action has been shown to be effective in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity in a dose-dependent manner, leading to decreased cell proliferation and survival in cancer cells. In addition, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its potential for drug resistance, which has been observed in some preclinical studies.
将来の方向性
There are several potential future directions for the development of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide. One area of research is the combination of this compound with other drugs to enhance its therapeutic efficacy. Another area of research is the investigation of this compound in the treatment of other diseases, such as rheumatoid arthritis and lupus. Additionally, the development of this compound analogs with improved pharmacological properties is an area of ongoing research.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has been developed for the treatment of various diseases. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. Ongoing research in this field will provide valuable insights into the potential therapeutic applications of this compound.
科学的研究の応用
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide has been studied extensively for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, this compound has been shown to have a synergistic effect when combined with other drugs, such as lenalidomide and dexamethasone, in the treatment of multiple myeloma.
特性
IUPAC Name |
N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-7-6-8(2)14-12-10(7)11(16-17(12)3)15-13(18)9-4-5-9/h6,9H,4-5H2,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUMEOLGHKQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321698 | |
| Record name | N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866131-72-8 | |
| Record name | N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-methylphenyl)-N-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)methanamine](/img/structure/B3160476.png)
![5-(Methoxymethyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3160483.png)
![Ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate](/img/structure/B3160491.png)
![N-(acetyloxy)-N-{(E)-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]methylidene}amine](/img/structure/B3160505.png)
![2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine](/img/structure/B3160506.png)


![1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene](/img/structure/B3160549.png)
![4-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3160551.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B3160562.png)
![N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine](/img/structure/B3160565.png)
![2-(2-hydroxyethyl)-5,7-dimethyl-2H-pyrazolo[3',4':4,5]furo[2,3-d]pyrimidine-6,8(5H,7H)-dione](/img/structure/B3160572.png)

![7-(2-Furyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3160580.png)